molecular formula C15H19NO3Si B11840348 1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone CAS No. 88423-04-5

1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone

Cat. No.: B11840348
CAS No.: 88423-04-5
M. Wt: 289.40 g/mol
InChI Key: DPLWZJMIPOBVFF-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone is an organic compound that features a furan ring, a phenyl group, and a trimethylsilyl-protected hydroxylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone typically involves the reaction of furan-2-carbaldehyde with phenyl(trimethylsilyloxy)amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Hydroxylamine derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The furan ring and phenyl group contribute to its reactivity and specificity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-2-(phenylamino)ethanone: Lacks the trimethylsilyl group, making it less stable under certain conditions.

    1-(Furan-2-yl)-2-(phenyl((tert-butyldimethylsilyl)oxy)amino)ethanone: Contains a different silyl protecting group, which can affect its reactivity and solubility.

Uniqueness

1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone is unique due to the presence of the trimethylsilyl group, which provides stability and protection during chemical reactions

Properties

CAS No.

88423-04-5

Molecular Formula

C15H19NO3Si

Molecular Weight

289.40 g/mol

IUPAC Name

1-(furan-2-yl)-2-(N-trimethylsilyloxyanilino)ethanone

InChI

InChI=1S/C15H19NO3Si/c1-20(2,3)19-16(13-8-5-4-6-9-13)12-14(17)15-10-7-11-18-15/h4-11H,12H2,1-3H3

InChI Key

DPLWZJMIPOBVFF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)ON(CC(=O)C1=CC=CO1)C2=CC=CC=C2

Origin of Product

United States

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